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Compound of Interest

Compound Name: Dasatinib metabolite M6

Cat. No.: B193337

Anwendungs- und Protokollhinweise: In-vitro-zellbasierter Assay fur Dasatinib M6
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle zur Bewertung der
zellularen Aktivitat von Dasatinib und seinem Metaboliten Dasatinib M6 in vitro. Dasatinib ist ein
potenter Tyrosinkinase-Inhibitor (TKI), der auf die BCR-ABL-Kinase und die Src-Familien-
Kinasen abzielt und zur Behandlung der chronischen myeloischen Leuk&amie (CML) eingesetzt
wird.[1][2] Sein Metabolit M6, eine Carbonsaure, wird als wesentlich weniger wirksam
angesehen.[3] Die hier beschriebenen Assays ermdglichen die Quantifizierung der
antiproliferativen Aktivitat und die Bewertung der Zielbindung im zellularen Kontext. Es werden
zwei Kernmethoden beschrieben: ein MTS-Assay zur Messung der Zelllebensfahigkeit und ein
Western-Blot-Assay zur Analyse der Phosphorylierung des Zielproteins BCR-ABL.

Wirkmechanismus und Signalweg

Dasatinib hemmt die konstitutiv aktive BCR-ABL-Tyrosinkinase, das onkogene Fusionsprotein,
das fur CML charakteristisch ist.[4] Durch die Bindung an die ATP-Bindungsstelle der Kinase
blockiert Dasatinib die Autophosphorylierung und die Phosphorylierung von nachgeschalteten
Substraten.[4] Dies unterbricht die Signalwege, die unkontrolliertes Zellwachstum und
Uberleben férdern, und fihrt letztendlich zur Apoptose der malignen Zellen.[2][4] Dasatinib ist
wirksam gegen die aktive und inaktive Konformation der ABL-Kinase-Domane.[1][4] Zu den
weiteren wichtigen Zielen gehoren die Src-Familien-Kinasen (SFKs), c-KIT, EPHA2 und
PDGFRp.[1]
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Diagramm 1: Vereinfachter BCR-ABL-Signalweg und Hemmung durch Dasatinib.

Zusammenfassung der quantitativen Daten

Die Wirksamkeit von Dasatinib wird typischerweise als IC50-Wert (halbomaximale
Hemmkonzentration) aus Dosis-Wirkungs-Kurven abgeleitet. Der Metabolit M6 ist deutlich

weniger aktiv.

Tabelle 1: In-vitro-Wirksamkeit von Dasatinib in CML-Zelllinien
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Inkubationszei IC50 | EC50-

Zelllinie Assay-Typ ; Wert (nM) Referenz
K562 Apoptose 72 Stunden 1 [5]

K562 Zellproliferation 48 Stunden 4.6 [6]

TF-1 BCR/ABL Apoptose 72 Stunden 0.75 [5]
JURL-MK1 Zelltod Nicht spezifiziert ~1 [718]

| MOLM-7 | Zelltod | Nicht spezifiziert | ~1 |[7][8] |

Tabelle 2: Relative Wirksamkeit von Dasatinib M6

Relative
) Wirksamkeit im
Wirkstoff . Anmerkung Referenz
Vergleich zu

Dasatinib

Dasatinib 1x Parent-Wirkstoff -

| Dasatinib M6 | >10x schwacher | Oxidativer Carbonséaure-Metabolit |[3] |

Experimentelle Protokolle

Der folgende Workflow beschreibt die Schritte zur Bestimmung der antiproliferativen Aktivitat
und der Zielhemmung von Dasatinib M6 im Vergleich zum Parent-Wirkstoff Dasatinib.
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Diagramm 2: Allgemeiner experimenteller Workflow fiir zellbasierte Assays.
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Protokoll 1: Bestimmung der Zelllebensfahigkeit mittels
MTS-Assay

Dieser kolorimetrische Assay misst die metabolische Aktivitat, die mit der Anzahl der lebenden
Zellen korreliert. Lebende Zellen reduzieren das Tetrazoliumsalz MTS zu einem farbigen
Formazanprodukt.[9][10]

Materialien:

o CML-Zelllinie (z. B. K562)

o Zellkulturmedium (z. B. RPMI-1640 mit 10 % FBS)

e Dasatinib und Dasatinib M6 (Stammlésungen in DMSO)

» 96-Well-Zellkulturplatten, steril

e MTS-Reagenz (z. B. CellTiter 96® AQueous One Solution Cell Proliferation Assay)
o Mikroplatten-Spektralphotometer

Durchfihrung:

o Zellaussaat: Ernten Sie die K562-Zellen in der logarithmischen Wachstumsphase und
bestimmen Sie die Zellzahl. S&en Sie die Zellen in einer Dichte von 5.000 bis 10.000 Zellen
pro Well in 100 pL Kulturmedium in einer 96-Well-Platte aus.

e Behandlung: Bereiten Sie serielle Verdiinnungen von Dasatinib und Dasatinib M6 im
Kulturmedium vor. Fugen Sie die Wirkstoffverdiinnungen (z. B. in einem Volumen von 10 pL)
zu den entsprechenden Wells hinzu. Behandeln Sie Kontroll-Wells mit dem entsprechenden
Volumen an Vehikel (DMSO).

¢ Inkubation: Inkubieren Sie die Platte fir 48 bis 72 Stunden bei 37 °C in einer befeuchteten
Atmosphére mit 5 % COs.

e MTS-Zugabe: Geben Sie 20 pL des MTS-Reagenzes in jedes Well der Platte.[9][11]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://broadpharm.com/protocol_files/cell_viability_assays
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e |nkubation: Inkubieren Sie die Platte flr weitere 1 bis 4 Stunden bei 37 °C, bis sich eine
deutliche Farbanderung entwickelt.[9][11]

e Messung: Messen Sie die Absorption bei 490 nm mit einem Mikroplatten-Leseger&t.[9][11]

o Datenanalyse: Subtrahieren Sie den Absorptionswert von Wells mit reinem Medium
(Hintergrund). Normalisieren Sie die Daten auf die mit dem Vehikel behandelten Kontroll-
Wells (definiert als 100 % Lebensfahigkeit) und erstellen Sie eine Dosis-Wirkungs-Kurve, um
die IC50-Werte zu berechnen.

Protokoll 2: Analyse der BCR-ABL-Phosphorylierung
mittels Western Blot

Dieser Assay misst direkt die Hemmung des Zielproteins, indem die Menge des
phosphorylierten BCR-ABL (p-BCR-ABL) nach der Behandlung nachgewiesen wird.

Materialien:

Behandelte Zellen aus einer parallelen Kultur (z. B. in 6-Well-Platten)

o Phosphatase-Inhibitoren

» Lysepuffer (z. B. RIPA-Puffer)

o BCA-Protein-Assay-Kit

o SDS-PAGE-Gele, Transferpuffer, PVDF-Membran

o Blockierpuffer (z. B. 5 % BSA in TBST)

e Primarantikorper: Anti-Phospho-Bcr (Tyrl77) und Anti-BCR-ABL (als Ladekontrolle)[12]
o Sekundarantikdrper: HRP-konjugierter Anti-Kaninchen-lgG

¢ Chemilumineszenz-Substrat (ECL)

e Imaging-System
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Durchfuhrung:

o Zellbehandlung: Behandeln Sie K562-Zellen in 6-Well-Platten mit verschiedenen
Konzentrationen von Dasatinib oder Dasatinib M6 fur eine kurze Dauer (z. B. 1-4 Stunden),
um die direkten Effekte auf die Signaltransduktion zu beobachten.

o Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in eiskaltem
Lysepuffer, der Phosphatase- und Protease-Inhibitoren enthalt.[13]

e Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit
einem BCA-Assay, um eine gleiche Proteinbeladung sicherzustellen.[14]

e SDS-PAGE und Transfer: Denaturieren Sie 20-30 pg Protein pro Probe durch Kochen in
Laemmli-Puffer. Trennen Sie die Proteine mittels SDS-PAGE auf und transferieren Sie sie
auf eine PVDF-Membran.[13]

o Blockierung und Antikorper-Inkubation: Blockieren Sie die Membran fur 1 Stunde bei
Raumtemperatur in 5 % BSA in TBST, um unspezifische Bindungen zu verhindern.
Inkubieren Sie die Membran tGber Nacht bei 4 °C mit dem primaren Antikérper gegen p-BCR-
ABL (verduinnt in Blockierpuffer).[14]

e Waschen und Sekundarantikérper: Waschen Sie die Membran dreimal fur je 10 Minuten mit
TBST. Inkubieren Sie sie anschliel3end fur 1 Stunde bei Raumtemperatur mit dem HRP-
konjugierten Sekundarantikorper.

o Detektion: Waschen Sie die Membran erneut wie in Schritt 6. Tragen Sie das ECL-Substrat
auf und erfassen Sie das chemilumineszente Signal mit einem geeigneten Imaging-System.
[15]

e Analyse: Quantifizieren Sie die Bandenintensitat fir p-BCR-ABL und normalisieren Sie sie
auf die Gesamt-BCR-ABL-Bande, um die prozentuale Hemmung der Phosphorylierung in
Abhangigkeit von der Wirkstoffkonzentration zu bestimmen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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